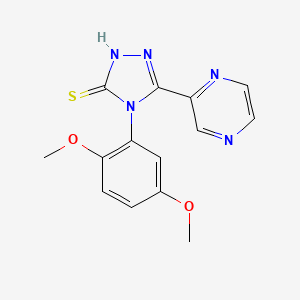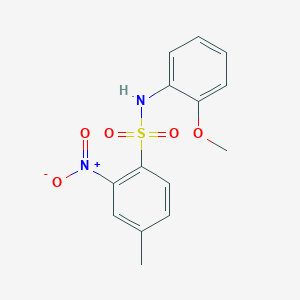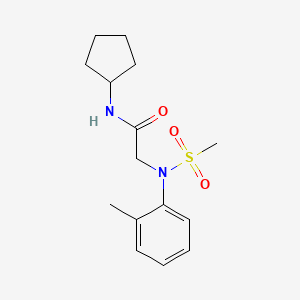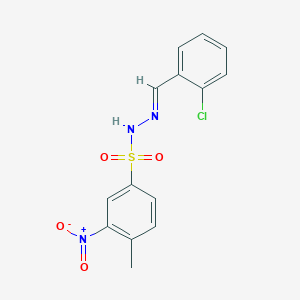![molecular formula C17H12F3NO2 B5726781 3-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5726781.png)
3-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide, also known as BTF-1, is a synthetic compound that belongs to the benzofuran class of molecules. It has gained significant attention in recent years due to its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 3-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide involves the inhibition of phosphodiesterases, which leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This, in turn, leads to the activation of various signaling pathways, including the protein kinase A (PKA) and protein kinase G (PKG) pathways. 3-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide also acts as a fluorescent probe by binding to specific proteins and emitting light.
Biochemical and Physiological Effects:
3-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide has been shown to have several biochemical and physiological effects, including the inhibition of platelet aggregation, the relaxation of smooth muscle cells, and the modulation of neurotransmitter release. It has also been shown to have anti-inflammatory and anti-tumor properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide in lab experiments is its high potency and selectivity for phosphodiesterases. It is also relatively easy to synthesize and has a long shelf life. However, one limitation is that it can be toxic at high concentrations, which can limit its use in certain assays.
Orientations Futures
There are several potential future directions for research involving 3-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide. One area of interest is the development of new derivatives with improved potency and selectivity. Another area is the use of 3-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide as a tool for studying the role of phosphodiesterases in various disease states, including cancer and cardiovascular disease. Additionally, 3-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide may have potential applications in drug discovery, as it can be used to screen for compounds that modulate intracellular signaling pathways.
Méthodes De Synthèse
The synthesis of 3-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide involves several steps, including the reaction of 3-trifluoromethylphenylboronic acid with 3-methylbenzofuran-2-carboxylic acid, followed by the addition of N,N-dimethylformamide and triethylamine. The resulting mixture is then heated under reflux conditions, leading to the formation of 3-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide.
Applications De Recherche Scientifique
3-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide has been widely used in scientific research as a tool for studying various biological processes. It has been shown to have potent inhibitory effects on certain enzymes, including phosphodiesterases, which play a critical role in regulating intracellular signaling pathways. 3-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide has also been used as a fluorescent probe for detecting protein-protein interactions in living cells.
Propriétés
IUPAC Name |
3-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO2/c1-10-13-7-2-3-8-14(13)23-15(10)16(22)21-12-6-4-5-11(9-12)17(18,19)20/h2-9H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQAGLVNJZGGCFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-{2-[(2,4-dimethylphenyl)amino]-2-oxoethoxy}-3-methoxybenzoate](/img/structure/B5726702.png)
![N-[3-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B5726703.png)
![N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea](/img/structure/B5726710.png)





![2-ethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5726760.png)

![1-[2-(4-benzylphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5726766.png)
![4-[5-(4-ethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5726773.png)
![N-{4-[(2-chlorobenzyl)oxy]phenyl}nicotinamide](/img/structure/B5726778.png)
